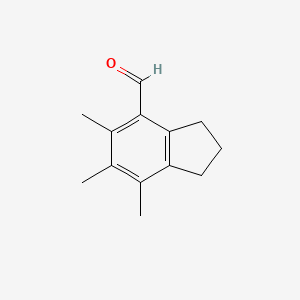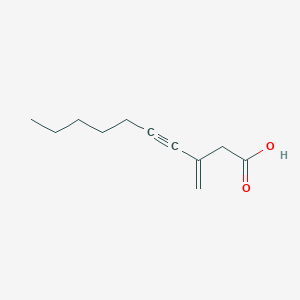
3-Methylidenedec-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenedec-4-ynoic acid is an organic compound characterized by the presence of both a methylene group and a terminal alkyne group. This unique structure makes it a versatile molecule in organic synthesis and various chemical reactions. The compound’s molecular formula is C11H16O2, and it is known for its reactivity due to the presence of multiple functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenedec-4-ynoic acid typically involves the use of alkyne and methylene precursors. One common method is the alkylation of a terminal alkyne with a suitable alkyl halide, followed by the introduction of a carboxylic acid group through oxidation or hydrolysis reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylidenedec-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylene group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Substituted alkenes or alkynes
Aplicaciones Científicas De Investigación
3-Methylidenedec-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methylidenedec-4-ynoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. It can also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
- 3-Methylidenedec-4-yn-1-ol
- 3-Methylidenedec-4-yn-1-amine
- 3-Methylidenedec-4-yn-1-thiol
Comparison: 3-Methylidenedec-4-ynoic acid is unique due to the presence of both a carboxylic acid group and a terminal alkyne group. This combination of functional groups provides a higher reactivity and versatility in chemical reactions compared to its analogs, which may only contain one of these functional groups. The presence of the carboxylic acid group also enhances its solubility in aqueous media, making it more suitable for biological applications.
Propiedades
Número CAS |
86650-46-6 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-methylidenedec-4-ynoic acid |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h2-6,9H2,1H3,(H,12,13) |
Clave InChI |
MOQZMCQPHWTFFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(=C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


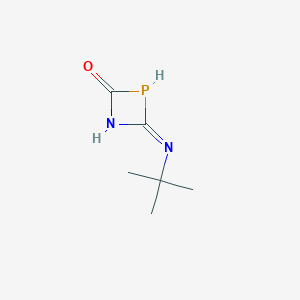
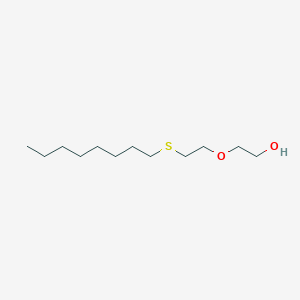
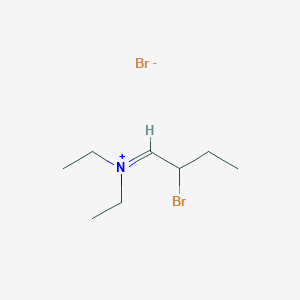
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)

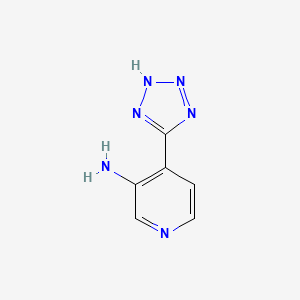

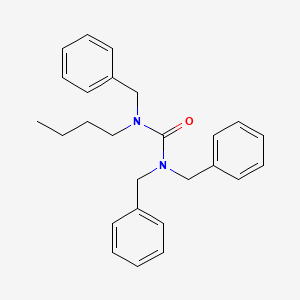
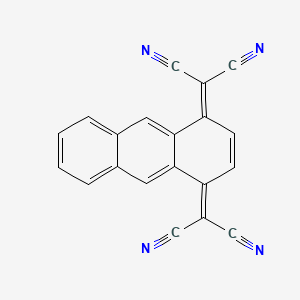
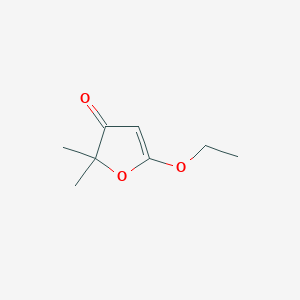

![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]](/img/structure/B14399917.png)
